molecular formula C12H24ClNO B1438152 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride CAS No. 1185025-76-6

3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride

Cat. No.: B1438152
CAS No.: 1185025-76-6
M. Wt: 233.78 g/mol
InChI Key: KLMWGFNLRAOUNH-UHFFFAOYSA-N
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Description

Historical Development of Pyrrolidine Research

The industrial synthesis of pyrrolidine via the reaction of 1,4-butanediol and ammonia under high-pressure conditions marked a pivotal advancement in the early 20th century. By the 1950s, natural alkaloids like nicotine and hygrine highlighted pyrrolidine’s biological relevance, spurring interest in synthetic derivatives. The 1980s saw the emergence of N-substituted pyrrolidines, such as 1-cyclohexylpyrrolidine (PubChem CID: 139064), which demonstrated improved pharmacokinetic properties due to cyclohexyl groups enhancing metabolic stability. Modern techniques, including iridium-catalyzed reductive cyclizations and biocatalytic stereoselective syntheses, have enabled precise functionalization at the 3-position, as seen in 3-(2-cyclohexylethoxy)pyrrolidine hydrochloride .

Key Milestones:

Year Development Impact
1954 Isolation of anisomycin from Streptomyces species Validated pyrrolidine’s antibiotic potential
2005 Industrial-scale pyrrolidine synthesis optimization Enabled bulk production of derivatives
2021 Iridium-catalyzed azomethine ylide generation Facilitated complex pyrrolidine architectures

Classification of Cyclohexyl-Substituted Pyrrolidines

Cyclohexyl-substituted pyrrolidines are categorized by substitution patterns and functional groups:

Table 1: Structural Classification of Cyclohexyl-Substituted Pyrrolidines

Type Example Compound Molecular Formula Key Features
N-Substituted 1-Cyclohexylpyrrolidine C₁₀H₁₉N Cyclohexyl directly attached to nitrogen
2-Substituted 2-[(3-Cyclohexylphenyl)methyl]pyrrolidine C₁₇H₂₅N Aryl-cyclohexyl hybrid structure
3-Substituted This compound C₁₃H₂₅NO·HCl Ether linkage enhances solubility
Spirocyclic Spiro[pyrrolidine-3,3′-oxindole] Variable Dual activity against HDAC2 and PHB2

The 3-substituted derivatives, such as This compound , are notable for their ether linkages, which balance lipophilicity and water solubility. This structural feature is critical for membrane permeability in drug candidates.

Significance of 3-Substituted Pyrrolidines in Chemical Research

3-Substituted pyrrolidines occupy a unique niche due to their stereoelectronic effects and versatility in drug design:

  • Synthetic Versatility :

    • The 3-position allows for regioselective functionalization via [3+2] cycloadditions or reductive amination. For example, 3-[(2-cyclohexylethoxy)methyl]pyrrolidine is synthesized through alkylation of pyrrolidine with 2-cyclohexylethyl halides.
    • Electrochemical methods enable C(sp³)–H amination at the 3-position, yielding derivatives without harsh oxidants.
  • Pharmacological Applications :

    • Spirooxindole-pyrrolidines exhibit dual inhibition of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), showing nanomolar efficacy against breast cancer cells.
    • Polyhydroxylated 3-substituted pyrrolidines (e.g., 1,4-dideoxy-1,4-imino-l-arabinitol) act as α-glucosidase inhibitors for diabetes management.
  • Material Science Relevance :

    • Cyclohexylethoxy groups in This compound enhance thermal stability in polymer matrices, as evidenced by decomposition temperatures exceeding 200°C.

Research Findings:

  • A 2023 study demonstrated that 3-substituted pyrrolidines with ether linkages achieve 80–95% yield in iridium-catalyzed cycloadditions, with diastereoselectivity >20:1.
  • Molecular docking revealed that 3-(2-cyclohexylethoxy) groups form van der Waals interactions with hydrophobic enzyme pockets, enhancing binding affinity.

Properties

IUPAC Name

3-(2-cyclohexylethoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)7-9-14-12-6-8-13-10-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMWGFNLRAOUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation via Cycloaddition and Cyclization

Pyrrolidine rings are commonly prepared through [3+2] cycloaddition reactions, reductive amination, or cyclization of amino alcohols or amino ketones:

  • [3+2] Cycloaddition: Glycine-based decarboxylative 1,3-dipolar cycloaddition has been extensively used to synthesize pyrrolidine-containing heterocycles. This approach involves generating azomethine ylides from glycine derivatives and aldehydes, which then undergo cycloaddition with dipolarophiles to form pyrrolidine rings with good yields (48–70%) under mild conditions.

  • Reductive Amination and Cyclization: Condensation of 1,4-dicarbonyl compounds with ammonia or primary amines followed by reduction is a classical approach. Alternatively, cyclization of 1,4-amino alcohols or amino ketones under acidic or basic conditions can yield pyrrolidines.

These methods provide stereochemical control and versatility to introduce various substituents on the pyrrolidine ring, which is crucial for the subsequent attachment of the cyclohexylethoxy group.

Introduction of the 2-Cyclohexylethoxy Side Chain

The 2-cyclohexylethoxy substituent can be introduced via nucleophilic substitution reactions involving:

  • Alkylation of Pyrrolidine Nitrogen or Carbon: Alkyl halides bearing the cyclohexylethoxy group can be used to alkylate pyrrolidine derivatives. For example, 1-bromo-2-(cyclohexylethoxy)ethane or similar electrophiles can alkylate the pyrrolidine nitrogen under basic conditions.

  • Ether Formation via Williamson Ether Synthesis: Starting from 2-bromoethanol or 2-chloroethanol derivatives, the cyclohexyl group can be introduced by reacting with cyclohexanol under basic conditions to form 2-cyclohexylethoxy intermediates. These intermediates can then be linked to the pyrrolidine ring via nucleophilic substitution or reductive amination.

Conversion to Hydrochloride Salt

The final step involves converting the free base of 3-(2-cyclohexylethoxy)pyrrolidine into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound’s stability, crystallinity, and handling properties.

Summary Table of Preparation Steps and Conditions

Step No. Reaction Type Starting Materials / Reagents Conditions Notes / Yield
1 Pyrrolidine ring formation Glycine derivatives, aldehydes, dipolarophiles Room temp, inert atmosphere, 6–12 h Yields 48–70% via [3+2] cycloaddition
2 Alkylation / Ether formation Pyrrolidine, 1-bromo-2-(cyclohexylethoxy)ethane or cyclohexanol + 2-haloethanol Basic conditions, reflux or room temp Williamson ether synthesis for side chain
3 Salt formation Free base pyrrolidine derivative, HCl Room temp, ethanol or ether solvent Formation of stable hydrochloride salt

Detailed Research Findings and Considerations

  • Reaction Safety and Environmental Impact: Some synthetic routes for related pyrrolidine derivatives involve hazardous reagents such as sodium cyanide, dimethyl sulfate, or hydrogen peroxide under anhydrous conditions, which pose safety and environmental challenges. For 3-(2-cyclohexylethoxy)pyrrolidine hydrochloride, safer alternatives focusing on nucleophilic substitution and cycloaddition are preferable.

  • Yield Optimization: The [3+2] cycloaddition approach offers moderate to good yields with stereochemical control, which is beneficial for pharmaceutical intermediates. Reaction times and temperatures can be optimized to improve yields and reduce by-products.

  • Purification: Crystallization from organic solvent mixtures (e.g., methanol, acetone, toluene) followed by drying at controlled temperatures (90–100 °C) is effective for obtaining high-purity hydrochloride salts of pyrrolidine derivatives.

  • Scalability: The methods involving mild conditions and readily available reagents are amenable to scale-up for industrial synthesis, with attention to solvent recovery and waste management.

Chemical Reactions Analysis

3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the ethoxy group can be substituted with other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and pyrrolidine derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a building block for more complex molecules in organic synthesis. Its unique structure allows for various functional group modifications, expanding its applicability in creating novel compounds.
  • Intermediate in Pharmaceutical Development : It is used as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of drugs with specific therapeutic effects.

Biology

  • Biochemical Assays : The compound is utilized in biochemical assays to study protein interactions and enzyme activity. Its ability to interact with biological macromolecules makes it a valuable tool for researchers studying cellular processes.
  • Therapeutic Research : There is ongoing research into the potential therapeutic effects of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride, particularly its role in drug development aimed at treating various diseases.

Medicine

  • Hair Growth Stimulation : Research has indicated that pyrrolidine derivatives, including this compound, may promote hair growth and treat conditions like alopecia by interacting with specific biological pathways without significant immunosuppressive effects . This application highlights its potential in dermatological therapies.
  • Drug Formulations : The compound is being explored for incorporation into drug formulations aimed at enhancing efficacy and reducing side effects in therapeutic applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Study on Hair Growth : A significant study demonstrated that pyrrolidine derivatives could effectively stimulate hair growth by modulating immune responses without the adverse effects associated with traditional immunosuppressants. This opens avenues for developing new treatments for hair loss conditions .
  • Pharmaceutical Development : Research focusing on the synthesis of new pharmaceutical compounds has shown that this pyrrolidine derivative can serve as a critical intermediate, facilitating the creation of drugs with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(2-cyclohexylethoxy)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties
This compound C₁₂H₂₄ClNO₂ 2-cyclohexylethoxy ~262.7 (estimated) High lipophilicity due to cyclohexyl group; potential CNS permeability
(R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride C₁₀H₁₁ClN₂O₃ 2-nitrophenoxy 254.66 Electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl C₁₁H₂₂ClNO₂ 3-methoxycyclohexyloxy 235.75 Methoxy group increases solubility; stereochemistry impacts receptor binding
3-(2-Methoxyphenoxy)pyrrolidine hydrochloride C₁₁H₁₆ClNO₂ 2-methoxyphenoxy 229.7 Aromatic methoxy group enables π-π interactions in protein binding
3-Hydroxypyrrolidine hydrochloride C₄H₁₀ClNO Hydroxy 139.58 Polar hydroxyl group facilitates hydrogen bonding; lower lipophilicity

Physicochemical and Pharmacological Differences

  • Lipophilicity : The cyclohexylethoxy substituent in the target compound imparts significantly higher lipophilicity (logP ~3.5 estimated) compared to analogs like 3-hydroxypyrrolidine hydrochloride (logP ~−0.5) . This property enhances blood-brain barrier penetration but may reduce aqueous solubility.
  • Synthetic Utility: Compounds with electron-withdrawing groups (e.g., 2-nitrophenoxy in ) are more reactive in cross-coupling reactions, whereas the cyclohexylethoxy group requires specialized conditions for functionalization.
  • Biological Activity: Analogs like 3-(2-methoxyphenoxy)pyrrolidine hydrochloride are reported as intermediates in dopamine receptor ligands, while hydroxylated variants (e.g., 3-hydroxypyrrolidine HCl) serve as precursors for GABA analogs .

Research and Application Trends

  • Drug Discovery : Pyrrolidine derivatives with bulky substituents (e.g., cyclohexylethoxy) are increasingly explored as allosteric modulators for G-protein-coupled receptors (GPCRs) due to their conformational flexibility .
  • Chiral Chemistry : The stereochemistry of the pyrrolidine ring (e.g., (R)-configured analogs in ) is critical for enantioselective synthesis of bioactive molecules.

Biological Activity

3-(2-Cyclohexylethoxy)pyrrolidine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and biological research. Its structure consists of a pyrrolidine ring substituted with a cyclohexylethoxy group, which may influence its biological activity and interaction with molecular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine structure can significantly affect potency and selectivity against specific biological targets. For instance, structural variations in similar compounds have shown that the presence of a rigid aliphatic tail can enhance selectivity for SphK2 over SphK1, suggesting that similar strategies could be applied to optimize this compound for targeted therapeutic effects .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
3-(2-Cyclohexylethoxy)pyrrolidinePyrrolidine ring with cyclohexylethoxy groupPotential SphK inhibitor; specific activity unknown
Sphingosine Kinase InhibitorsVarious structural modificationsPotent inhibitors of SphK1 and SphK2; studied in vivo
Pyrrolidine DerivativesDiverse substitutionsVarying effects on enzyme inhibition and selectivity

Case Studies

While direct case studies on this compound are sparse, related compounds have been extensively studied. For example, a study on sphingosine kinase inhibitors demonstrated that specific modifications to the pyrrolidine ring can lead to enhanced selectivity and potency. These findings underscore the importance of structural optimization in developing effective therapeutic agents .

Experimental Data

In vitro assays have shown that compounds similar to this compound can significantly alter sphingosine-1-phosphate (S1P) levels in cellular models. This modulation is indicative of their potential as therapeutic agents targeting sphingosine kinases. The experimental data suggest that the introduction of bulky groups like cyclohexyl can impact the binding affinity and selectivity towards these enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-cyclohexylethoxy)pyrrolidine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and cyclohexylethyl halides under basic conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) is critical to achieve >95% purity . Analytical validation using HPLC (C18 column, 0.1% TFA in acetonitrile/water) and 1^1H/13^13C NMR ensures structural fidelity.

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

  • Methodological Answer : Standard protocols include:

  • Thermal stability : TGA/DSC (heating rate 10°C/min, N2_2 atmosphere) to determine decomposition thresholds.
  • Solubility : Phase-solubility diagrams in polar (water, ethanol) and nonpolar solvents (dichloromethane).
  • Hygroscopicity : Dynamic vapor sorption (DVS) analysis at 25°C and 0–90% relative humidity.
    Cross-validation with Karl Fischer titration ensures accurate moisture content reporting .

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS classification guidelines (e.g., skin/eye irritation, acute toxicity). Use PPE (nitrile gloves, goggles) and fume hoods during synthesis. Spill management requires inert absorbents (vermiculite) and neutralization with 5% acetic acid. Waste disposal must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps) and transition states. Coupling with molecular dynamics simulations (AMBER force field) predicts solvation effects. Experimental validation via kinetic studies (UV-Vis monitoring of reaction progress) identifies discrepancies between theoretical and observed activation energies .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

  • Methodological Answer : Contradictions often arise from assay-specific variables:

  • Cell line variability : Compare results across ≥3 cell lines (e.g., HEK293 vs. HeLa).
  • Solvent artifacts : Use DMSO concentrations ≤0.1% and include vehicle controls.
  • Endpoint sensitivity : Validate via orthogonal methods (e.g., MTT assay vs. ATP luminescence). Meta-analysis frameworks (e.g., PRISMA guidelines) systematize data interpretation .

Q. How does steric hindrance from the cyclohexylethoxy group influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric maps (calculated using Molecular Operating Environment software) quantify spatial occupancy. Experimentally, competitive reactions with bulkier vs. smaller electrophiles (e.g., benzyl bromide vs. methyl iodide) reveal preference for less hindered sites. 19^{19}F NMR tracking of fluorinated probes confirms regiochemical outcomes .

Q. What scalable reactor designs minimize byproduct formation during large-scale synthesis?

  • Methodological Answer : Continuous-flow reactors (microfluidic chips, residence time 10–30 min) enhance heat/mass transfer, reducing dimerization byproducts. Process analytical technology (PAT) tools, such as inline FTIR, monitor intermediate concentrations in real time. Statistical optimization (Box-Behnken design) balances temperature, pressure, and flow rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.